4-氟代普拉格雷

描述

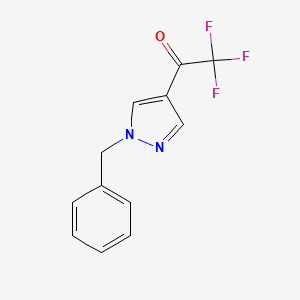

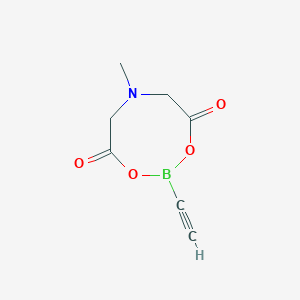

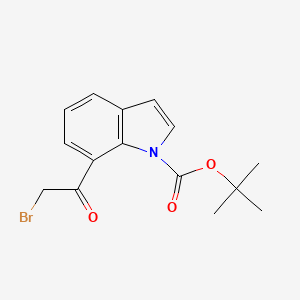

5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

心血管疾病治疗

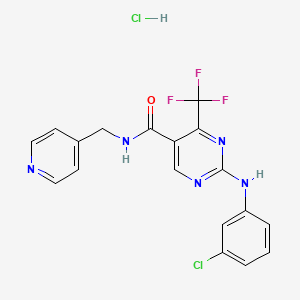

4-氟代普拉格雷: 是普拉格雷合成的关键杂质,普拉格雷是一种用于预防急性冠脉综合征患者在经皮冠状动脉介入治疗期间血栓形成的药物 . 它作为一种血小板抑制剂,降低中风和心肌梗死的风险。

药代动力学研究

研究人员使用4-氟代普拉格雷研究普拉格雷的药代动力学。 它有助于了解药物在体内的吸收、分布、代谢和排泄过程 .

药物开发

作为一种杂质,它在药物开发和监管审批过程中发挥着至关重要的作用。 它用于验证药物质量控制的分析方法 .

化学合成研究

4-氟代普拉格雷: 用于合成化学研究,以开发新的合成路线并改进现有路线,用于合成普拉格雷及其相关化合物 .

毒理学

在毒理学研究中,这种化合物用于评估普拉格雷的安全特性。 它有助于确定药物中存在的杂质的潜在毒性作用 .

药物化学

它用于药物化学研究噻吩并吡啶衍生物的构效关系 (SAR),这可能导致新治疗药物的开发 .

教育用途

4-氟代普拉格雷: 也用于大学和研究机构的教育目的,以教授学生有关药物合成和药物分析的知识 .

作用机制

Target of Action

The primary target of 4-Fluoro prasugrel is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

4-Fluoro prasugrel is a prodrug, which means it is metabolized in the body to produce an active compound . This active metabolite irreversibly binds to the P2Y12 receptor on platelets . By doing so, it prevents the activation of the glycoprotein GPIIb/IIIa receptor complex . This action inhibits ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of 4-Fluoro prasugrel affects the biochemical pathway of platelet activation and aggregation . By inhibiting the P2Y12 receptor, it prevents the activation of the GPIIb/IIIa receptor complex . This complex is crucial for platelets to bind to fibrinogen, an essential step in the formation of blood clots . Therefore, the inhibition of this pathway reduces the risk of thrombotic cardiovascular events .

Pharmacokinetics

The pharmacokinetics of 4-Fluoro prasugrel involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed, with a bioavailability of over 79% . It is metabolized in the liver to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . The elimination of 4-Fluoro prasugrel involves the excretion of inactive metabolites, with about 68% excreted in the urine and 27% in the feces .

Result of Action

The result of 4-Fluoro prasugrel’s action is a significant reduction in platelet activation and aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of 4-Fluoro prasugrel can be influenced by various environmental factors. For instance, the presence of other medications that increase the risk of bleeding, such as warfarin, heparin, fibrinolytic therapy, and long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of bleeding associated with 4-Fluoro prasugrel . Additionally, patient-specific factors such as age, body weight, and history of certain conditions can also influence the drug’s action, efficacy, and stability .

属性

IUPAC Name |

[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13/h4-7,10,14,19H,2-3,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXRRKWLOOSELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391194-50-5 | |

| Record name | 4-Fluoro prasugrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUORO PRASUGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WD5R317I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate in the context of Prasugrel?

A: This compound is identified as "impurity-III" in the research paper focusing on the identification and characterization of related substances found during Prasugrel development. [] It represents one of the six impurities detected using a gradient high-performance liquid chromatography (HPLC) method. While the paper focuses on characterizing these impurities, it doesn't delve into their specific biological activities or implications regarding Prasugrel's efficacy or safety.

Q2: How was 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate characterized in the study?

A2: The researchers utilized a multifaceted approach to characterize this impurity:

- LC-MS: Liquid chromatography–mass spectrometry was employed to determine the molecular mass of the impurity. []

- Synthesis: The impurity was synthesized to confirm its structure and to enable further analysis. []

- Co-injection: The synthesized impurity was co-injected with samples containing the impurity. Matching retention times in HPLC analysis provided further confirmation of the compound's identity. []

- Spectroscopy: The researchers used a combination of spectroscopic techniques - IR (infrared spectroscopy), NMR (nuclear magnetic resonance), and MS (mass spectrometry) - to analyze the structural features and confirm the identity of the impurity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

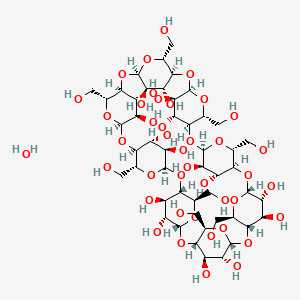

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)

![D-[2-13C]Galactose](/img/structure/B1443873.png)

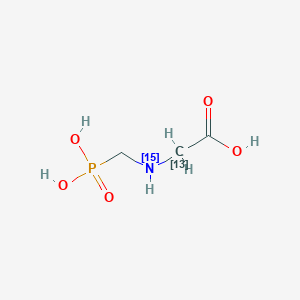

![trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1443876.png)